N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine
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Overview
Description
N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a cyclopropylpyrimidinyl group, a piperidinyl group, and a fluorinated pyrimidinyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves multiple steps, each requiring specific reagents and conditionsThe final step involves the fluorination of the pyrimidinyl ring, which is achieved using a fluorinating agent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction parameters. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress of the reaction and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrimidinyl derivatives .
Scientific Research Applications
N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets within the cell. The compound binds to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide: Shares a similar pyrimidinyl structure but differs in the substituents attached to the piperidinyl group.
N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine: Contains a trifluoromethyl group instead of a fluorinated pyrimidinyl ring.
Uniqueness
The uniqueness of N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H27FN6 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C20H27FN6/c1-3-16-19(21)20(25-13-22-16)26(2)11-14-6-8-27(9-7-14)18-10-17(15-4-5-15)23-12-24-18/h10,12-15H,3-9,11H2,1-2H3 |
InChI Key |
UFQGZBUWTPSFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC(=C3)C4CC4)F |
Origin of Product |
United States |
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